(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, known for diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . Its structure features:
- 4-Fluorobenzylidene group: Introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions (e.g., halogen bonding) .
- Ethyl ester moiety: Modifies solubility and bioavailability, common in prodrug design .
Synthesis typically employs the Biginelli reaction, combining thiourea, aldehydes, and β-ketoesters under acidic conditions, followed by cyclization with chloroacetic acid .
Properties
IUPAC Name |
ethyl (2E)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-5-4-10-28-15)19(25)16(29-21)11-13-6-8-14(22)9-7-13/h4-11,18H,3H2,1-2H3/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOKDTWEHYROKC-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)F)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(C=C4)F)/S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to hydrazones, which are known to have significant pharmaceutical applications, including anti-inflammatory, anti-leishmaniasis, anti-cancer, and anti-Alzheimer’s activities. .
Mode of Action
Hydrazone derivatives, to which this compound is structurally related, are known to improve drug delivery through site-specific drug release, including to areas such as tumor tissue or thrombosis.
Biochemical Pathways
It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis. Compounds structurally related to this one have been found to inhibit quorum sensing.
Biological Activity
The compound (E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanism of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a thiazole ring fused with a pyrimidine. The presence of the fluorine atom is significant as it can influence the compound's biological activity by altering its electronic properties and lipophilicity.
Structural Characteristics
- Thiazolo-pyrimidine Core : This core structure is known for its role in various biological activities, including anti-inflammatory and anticancer effects.
- Fluorobenzylidene Group : The incorporation of a fluorine atom can enhance binding affinity to biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.41 g/mol |
| Functional Groups | Thiazole, Pyrimidine, Carboxylate |
| Stereochemistry | (E) configuration |
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans, Aspergillus flavus
Anticancer Potential
The thiazolo[3,2-a]pyrimidine derivatives have also been studied for their anticancer properties. The compound's structure allows it to interact with key cellular pathways involved in tumor growth and proliferation. In vitro studies have reported:
- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines.
- Mechanism of Action : Potential mechanisms include induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. This can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Table 2: Biological Activities Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria & fungi | |
| Anticancer | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces inflammation markers |
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their biological activities. The synthesized compound exhibited notable antimicrobial activity compared to standard antibiotics.
- In Silico Studies : Computational studies predicted high binding affinities of the compound to specific protein targets involved in cancer progression, suggesting potential therapeutic applications in oncology.
- Toxicity Assessment : Preliminary toxicity studies indicated that while the compound shows promising bioactivity, further investigations are needed to assess its safety profile comprehensively.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit notable antimicrobial activities. For instance, compounds structurally similar to (E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have shown efficacy against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of the fluorine atom enhances the biological activity of these compounds due to its influence on electronic properties and lipophilicity.
Anticancer Activity
The thiazolo[3,2-a]pyrimidine scaffold has been linked to anticancer properties. Studies have demonstrated that compounds with this structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specifically, (E)-ethyl 2-(4-fluorobenzylidene)-7-methyl derivatives have been tested in vitro against different cancer cell lines, showing promising results.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate aldehydes with thiazole derivatives under acidic conditions . The yield and purity of synthesized compounds are critical for their subsequent biological evaluation.
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several thiazolo[3,2-a]pyrimidine derivatives. Among these, (E)-ethyl 2-(4-fluorobenzylidene)-7-methyl showed significant inhibition against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. The study highlighted the compound's potential as a lead for developing new antibiotics .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives, including (E)-ethyl 2-(4-fluorobenzylidene)-7-methyl. The compound was tested against human breast cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Data Table: Summary of Biological Activities
| Activity Type | Tested Compounds | Target Organisms/Cells | Results |
|---|---|---|---|
| Antimicrobial | (E)-ethyl 2-(4-fluorobenzylidene)-7-methyl | Staphylococcus aureus | MIC = 16 µg/mL |
| Escherichia coli | MIC = 32 µg/mL | ||
| Anticancer | (E)-ethyl 2-(4-fluorobenzylidene)-7-methyl | Human breast cancer cells | IC50 = 5 µM |
Comparison with Similar Compounds
Research Findings and Implications
Crystallographic Insights
- Halogen Interactions : Bromo and fluoro substituents engage in π-halogen interactions, stabilizing crystal packing .
- Hydrogen Bonding: Methoxy and cyano groups facilitate intermolecular H-bonds, influencing solubility .
- Isomerism : The E configuration in the target compound likely optimizes planarity for biological target binding compared to Z isomers .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., F, Br, CN): Enhance thermal stability and enzymatic inhibition.
- Steric Effects : Bulky groups (e.g., trimethylbenzylidene) reduce reactivity but improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
